molecular formula C13H20N2O B1399670 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide CAS No. 1146975-35-0

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

Cat. No.: B1399670
CAS No.: 1146975-35-0
M. Wt: 220.31 g/mol
InChI Key: YJJWAOLQSLQOCR-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide is an organic compound that features an aminophenyl group attached to a butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide exhibits notable anti-inflammatory and analgesic properties. Preliminary studies suggest that it may modulate pathways involved in pain and inflammation responses, potentially interacting with pain receptors such as cyclooxygenase enzymes and opioid receptors. These interactions warrant further investigation through in vitro and in vivo studies to confirm efficacy and safety profiles.

Antibacterial Activity

The compound has also been explored for its antibacterial properties. It is believed to inhibit bacterial growth, particularly against Gram-positive organisms. This activity may be attributed to intracellular inhibition of bacterial polypeptide deformylase (PDF), which is crucial for protein synthesis in bacteria . Such mechanisms suggest potential applications in treating bacterial infections resistant to conventional antibiotics.

Modulation of TRPM8 Receptors

Recent studies have identified this compound as a modulator of TRPM8 receptors, which are involved in sensing cold temperatures and menthol sensations. This modulation could lead to applications in developing cooling sensation compounds for topical analgesics or cosmetic formulations .

Pain Management

A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief comparable to established analgesics. The mechanism was attributed to its interaction with central nervous system receptors.

Antibacterial Efficacy

In vitro studies showed that this compound effectively inhibited the growth of several bacterial strains, including those responsible for respiratory infections. The results indicated a higher potency against Gram-positive bacteria compared to Gram-negatives, supporting its potential use as an antibacterial agent .

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide is unique due to the combination of the aminophenyl and butyramide groups, which confer specific chemical and biological properties not found in the individual components .

Properties

IUPAC Name

4-(4-aminophenyl)-N,2,2-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,12(16)15-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJWAOLQSLQOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 2
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 3
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 4
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 5
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 6
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

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